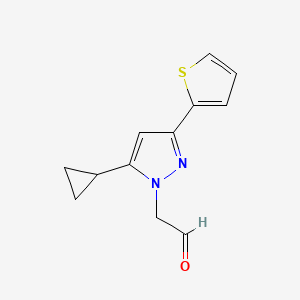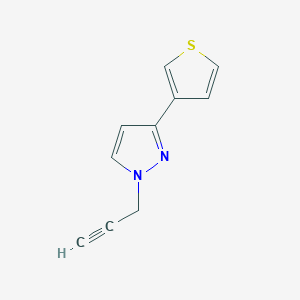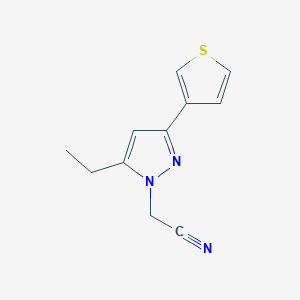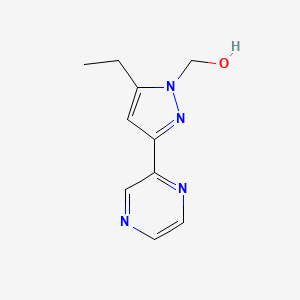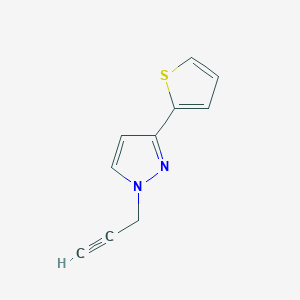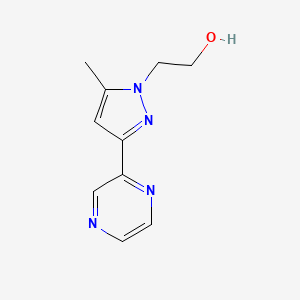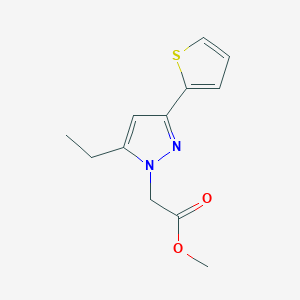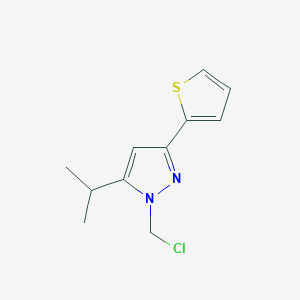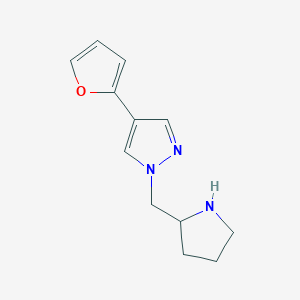
4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole
Descripción general
Descripción
4-(Furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole (FPP) is a heterocyclic compound composed of two five-membered rings, a pyrazole and a furan, connected by a methylene bridge. It is a highly versatile compound with a wide range of applications in both organic synthesis and medicinal chemistry. FPP has been widely studied in recent years due to its unique structural and pharmacological properties.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
A study has shown that certain pyrazole derivatives, including those similar to 4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, exhibit significant antimicrobial and antifungal activities. These derivatives were tested against various gram-negative and gram-positive bacteria, as well as fungi, demonstrating the potential for these compounds in developing new antimicrobial agents (Hamed et al., 2020).
Synthesis and Characterization for Medicinal Chemistry
The synthesis and characterization of pyrazole derivatives, including structures related to 4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, are crucial in medicinal chemistry. These compounds have been synthesized using various methods and characterized for their potential as anti-inflammatory and antibacterial agents, as well as for their roles in drug design and molecular docking studies. This research demonstrates the versatility and potential of these compounds in therapeutic applications (Ravula et al., 2016).
Development of Heterocyclic Compounds
Pyrazole derivatives, similar to 4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, have been used to develop a variety of heterocyclic compounds. These developments have implications in several fields, including pharmaceuticals, where they can be used to create new therapeutic agents with specific biological activities (El-Essawy & Rady, 2011).
Electrosynthesis and Optoelectronic Properties
Research involving furan and pyridinechalcogenodiazole-based π-conjugated systems, related to the structure of 4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, focuses on electrosynthesis and the study of optoelectronic properties. These studies are significant in the development of new materials with potential applications in electronics and photonics (Liu et al., 2016).
Antioxidative Activity
Heterocyclic compounds, including pyrazole derivatives, have been investigated for their antioxidative activities. Studies have shown that these compounds can effectively inhibit oxidation in various systems, highlighting their potential as natural antioxidants in food and pharmaceutical products (Yanagimoto et al., 2002).
Propiedades
IUPAC Name |
4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-11(13-5-1)9-15-8-10(7-14-15)12-4-2-6-16-12/h2,4,6-8,11,13H,1,3,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZORIYBPPYJBON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C=C(C=N2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



